molecular formula C14H20Cl2N4O2S B583486 Thiamine Acetate Hydrochloride CAS No. 1037-29-2

Thiamine Acetate Hydrochloride

Cat. No. B583486
CAS RN: 1037-29-2
M. Wt: 379.3
InChI Key: RHACBYQHDIYAIL-UHFFFAOYSA-M
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Description

Thiamine, also known as vitamin B1, is a water-soluble vitamin that is found in some foods and may also be taken as a supplement . The body’s cells need thiamine to generate energy, develop, grow, and function . Thiamine plays a role in metabolizing glucose, which is part of the process used by the body to provide cells with energy .


Synthesis Analysis

Thiamine Hydrochloride has been synthesized in various ways. For instance, it has been synthesized by the conversion of benzaldehyde to benzoin using the vitamin, thiamin, as a catalyst . Another study reported the synthesis of a Zn (II)-thiamine HCl complex characterized by spectroscopic, thermal, and elemental analysis .


Molecular Structure Analysis

Thiamine is composed of a pyrimidine ring linked to a thiazole ring via a methylene bridge . The molecular formula of Thiamine Hydrochloride is C12H17N4OS.ClH.Cl, with an average mass of 337.27 g/mol .


Chemical Reactions Analysis

Thiamine plays a key role in intracellular glucose metabolism. It is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation . In the presence of adenosine triphosphate, thiamine forms thiamine pyrophosphate, a coenzyme essential for carbohydrate metabolism .


Physical And Chemical Properties Analysis

Thiamine Hydrochloride is a colorless compound. It is soluble in water and insoluble in alcohol . It has a density of 1.3766 (rough estimate), a melting point of 250°C (dec.) (lit.), and a flashing point of 9°C .

Scientific Research Applications

Insect Repellent Development

Thiamine hydrochloride has shown potential as an effective insect repellent, offering long-term protection against mosquito bites when formulated into a hydrogel. This alternative to DEET provided significant protection, demonstrating the utility of thiamine hydrochloride in developing novel repellent formulations (Halawany, Latif, & Badawi, 2021).

Crystal Morphology and Solubility

Research into the crystal morphology of thiamine hydrochloride in different solvent systems has led to findings that could influence its quality in pharmaceutical formulations. The optimization of crystal morphology can facilitate downstream processing and improve the stability and efficacy of thiamine hydrochloride-based products (Yang et al., 2018).

Catalysis in Organic Synthesis

Thiamine hydrochloride has been utilized as an effective catalyst in the synthesis of various organic compounds, including polyhydroquinoline derivatives. Its role as a biodegradable catalyst showcases the compound's versatility and its potential for greener chemical synthesis processes (Somnath & Navnath, 2016).

Radiation Dosimetry

Investigations into the use of thiamine hydrochloride as an irradiation dosimeter have revealed its potential for measuring radiation doses. The changes in thiamine hydrochloride concentration, when exposed to γ-rays, can be used to determine radiation exposure, indicating applications in radiation therapy and safety (Li et al., 2013).

Corrosion Inhibition

Studies on the use of thiamine hydrochloride as a corrosion inhibitor for metals, such as aluminium, in acidic environments highlight its potential in industrial applications. The effectiveness of thiamine hydrochloride in preventing corrosion could lead to its use in protecting infrastructure and machinery (Yeo et al., 2018).

Non-coenzyme Regulatory Roles

Research has also focused on the non-coenzyme actions of thiamine, exploring its regulatory roles in various biological processes. These findings underscore the broader biological significance of thiamine beyond its well-known role as a vitamin (Aleshin, Mkrtchyan, & Bunik, 2019).

Safety And Hazards

Thiamine Hydrochloride is generally considered safe but may be associated with allergic reactions when given in high amounts through an intravenous (IV) line . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid ingestion and inhalation .

Future Directions

Many people who become deficient in vitamin B1 cannot absorb enough of the vitamin from their normal diet. They may need to continue taking a low dose of thiamine for a long time to prevent them from becoming deficient again . The doctor will advise you on how much to take and how long for .

properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N4O2S.2ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHACBYQHDIYAIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858470
Record name 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiamine Acetate Hydrochloride

CAS RN

74144-47-1, 1037-29-2
Record name Thiazolium, 5-[2-(acetyloxy)ethyl]-3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-, chloride, hydrochloride (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74144-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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